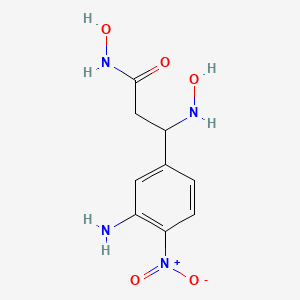
3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and nitro functional groups, as well as hydroxylamine moieties. These features make it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group. The hydroxylamine moieties are then introduced through reactions with hydroxylamine derivatives under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the meta position. Common reagents used in these reactions include acids, bases, and specific catalysts.
Wissenschaftliche Forschungsanwendungen
3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide involves its interaction with various molecular targets. The amino and hydroxylamine groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The nitro group can participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide include:
4-Amino-3-nitrophenylboronic acid pinacol ester: This compound also contains amino and nitro groups but differs in its boronic acid functionality.
3-Amino-N-(4-nitrophenyl)propanamide: Similar in structure but lacks the hydroxylamine moieties. The uniqueness of this compound lies in its combination of functional groups, which provides a broader range of reactivity and applications.
Eigenschaften
CAS-Nummer |
69227-97-0 |
|---|---|
Molekularformel |
C9H12N4O5 |
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide |
InChI |
InChI=1S/C9H12N4O5/c10-6-3-5(1-2-8(6)13(17)18)7(11-15)4-9(14)12-16/h1-3,7,11,15-16H,4,10H2,(H,12,14) |
InChI-Schlüssel |
CQMVLBYCLXEGDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(CC(=O)NO)NO)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















